molecular formula C9H5NaO4S B13207057 Sodium 2-oxo-2H-chromene-6-sulfinate

Sodium 2-oxo-2H-chromene-6-sulfinate

Cat. No.: B13207057
M. Wt: 232.19 g/mol
InChI Key: WOQYAPIMOALROD-UHFFFAOYSA-M
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Description

Sodium 2-oxo-2H-chromene-6-sulfinate is a chemical compound with the molecular formula C₉H₅NaO₄S. It is a sodium salt derivative of 2-oxo-2H-chromene-6-sulfinic acid. This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-oxo-2H-chromene-6-sulfinate typically involves the sulfonation of 2-oxo-2H-chromene derivatives. One common method includes the reaction of 2-oxo-2H-chromene with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-oxo-2H-chromene-6-sulfinate undergoes various chemical reactions, including:

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Biological Activity

Sodium 2-oxo-2H-chromene-6-sulfinate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a chromene core substituted with a sulfinyl group. Its molecular formula is C9H5NaO4SC_9H_5NaO_4S . The presence of the sulfur atom in the sulfinyl group is significant, as it enhances the compound's ability to interact with biological targets, particularly enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, including:

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli64128
Candida albicans1632
Aspergillus niger128256

These results indicate that this compound can inhibit biofilm formation and bacterial growth effectively .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells revealed that this compound significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells. The inhibition rate was approximately 70% , compared to 55.2% for the standard anti-inflammatory drug Sulindac . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Synthesis and Evaluation of Coumarin Derivatives

In a study focusing on hybrid coumarin compounds, this compound was synthesized alongside other derivatives. The synthesized compounds were tested for their biological activities, revealing that those containing the sulfinyl group exhibited enhanced antimicrobial and anti-inflammatory effects compared to their non-sulfonated counterparts .

Research on Tyrosinase Inhibition

Another area of interest is the potential of this compound as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Compounds similar to this compound have shown competitive inhibition against tyrosinase, indicating that further research could explore this avenue .

Properties

Molecular Formula

C9H5NaO4S

Molecular Weight

232.19 g/mol

IUPAC Name

sodium;2-oxochromene-6-sulfinate

InChI

InChI=1S/C9H6O4S.Na/c10-9-4-1-6-5-7(14(11)12)2-3-8(6)13-9;/h1-5H,(H,11,12);/q;+1/p-1

InChI Key

WOQYAPIMOALROD-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)[O-].[Na+]

Origin of Product

United States

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